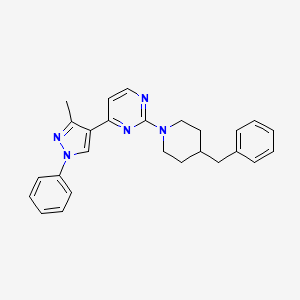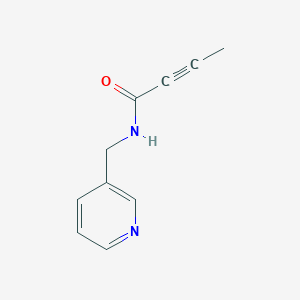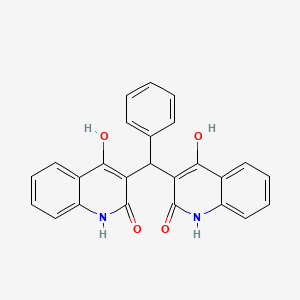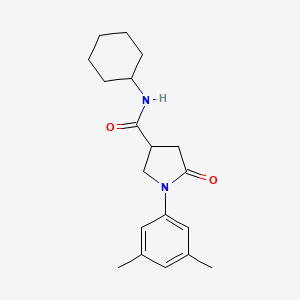![molecular formula C26H23N7O5S2 B11033015 N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033015.png)
N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, benzothiazole, triazine, and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Sulfurization: Incorporation of sulfur atoms into the benzothiazole ring.
Nitration: Introduction of nitro groups into the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: For efficient and controlled reactions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Signal Transduction Pathways: Influencing cellular signaling and communication.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE
- **N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE
Uniqueness
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H23N7O5S2 |
|---|---|
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
2-N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H23N7O5S2/c1-4-38-18-8-10-19-22(14-18)39-26(29-19)40-25-31-23(27-15-6-5-7-16(12-15)33(34)35)30-24(32-25)28-20-13-17(36-2)9-11-21(20)37-3/h5-14H,4H2,1-3H3,(H2,27,28,30,31,32) |
Clave InChI |
LKJUKEFQTWPIKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=C(C=CC(=C4)OC)OC)NC5=CC(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032936.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032944.png)

![2-methyl-N-(2-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11032968.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11032979.png)
![Ethyl 2'-amino-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carboxylate](/img/structure/B11032981.png)


![8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033001.png)

![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033012.png)
![(2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide](/img/structure/B11033017.png)
![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11033018.png)
![N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide](/img/structure/B11033024.png)
